molecular formula C9H12O B044336 (Z)-Non-5-en-3-yn-2-one CAS No. 116428-94-5

(Z)-Non-5-en-3-yn-2-one

Cat. No. B044336
M. Wt: 136.19 g/mol
InChI Key: FYWWEVCNAWLOGD-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Non-5-en-3-yn-2-one, also known as 3-yn-2-one, is a chemical compound that has been the subject of much scientific research due to its unique structure and potential applications in various fields. This compound is a member of the enone family and has a triple bond between the second and third carbon atoms, as well as a cis double bond between the fourth and fifth carbon atoms. The purpose of

Mechanism Of Action

The mechanism of action of (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles, such as proteins and DNA. This compound has been shown to undergo Michael addition reactions with thiols and amines, as well as cycloaddition reactions with alkynes and alkenes.

Biochemical And Physiological Effects

(Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one has been shown to have a variety of biochemical and physiological effects. One study found that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. Another study found that (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one in lab experiments is its ability to undergo a variety of chemical reactions, which makes it a versatile building block for the synthesis of complex molecules. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain applications.

Future Directions

There are many future directions for research involving (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one. One area of research involves the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective processes. Another area of research involves the use of (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one as a fluorescent probe for biological imaging, which could have applications in medical diagnostics and drug discovery. Additionally, (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one could be studied further for its potential use as a ligand in catalysis, as well as its ability to induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of (Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one involves the reaction between a propargyl alcohol and an aldehyde or ketone in the presence of a base. One common method for synthesizing this compound is the Sonogashira coupling reaction, which involves the reaction between an aryl or alkyl halide and a terminal alkyne in the presence of a palladium catalyst.

Scientific Research Applications

(Z)-Non-5-en-(Z)-Non-5-en-3-yn-2-one has been the subject of much scientific research due to its potential applications in various fields. One area of research involves its use as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. This compound has also been studied for its potential use as a ligand in catalysis, as well as its ability to act as a fluorescent probe for biological imaging.

properties

CAS RN

116428-94-5

Product Name

(Z)-Non-5-en-3-yn-2-one

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(Z)-non-5-en-3-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4H2,1-2H3/b6-5-

InChI Key

FYWWEVCNAWLOGD-WAYWQWQTSA-N

Isomeric SMILES

CCC/C=C\C#CC(=O)C

SMILES

CCCC=CC#CC(=O)C

Canonical SMILES

CCCC=CC#CC(=O)C

synonyms

5-Nonen-3-yn-2-one, (Z)- (9CI)

Origin of Product

United States

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